tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
Overview
Description
tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.69 g/mol . It is a derivative of pyridine, featuring a tert-butyl carbamate group and a chloroformyl substituent on the pyridine ring. This compound is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate typically involves the reaction of 4-chloro-3-formylpyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Chemical Reactions Analysis
tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research involving this compound focuses on its potential therapeutic applications, including its role as a precursor for drug candidates.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The tert-butyl carbamate group provides steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate include:
tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate: This compound has a similar structure but with different substitution patterns on the pyridine ring.
tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate: Another structural isomer with the chloro and formyl groups in different positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets.
Properties
IUPAC Name |
tert-butyl N-(4-chloro-3-formylpyridin-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)8(12)4-5-13-9/h4-6H,1-3H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXQYZWGQFXPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673082 | |
Record name | tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868736-42-9 | |
Record name | tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.